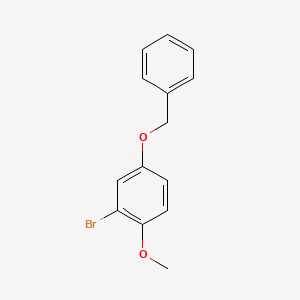

4-(Benzyloxy)-2-bromoanisole

Beschreibung

Structural Context and Aromatic Framework

4-(Benzyloxy)-2-bromoanisole, with the chemical formula C14H13BrO2, is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group, a benzyloxy group, and a bromine atom. chemsrc.com The IUPAC name for this compound is 1-(benzyloxy)-4-bromo-2-methoxybenzene (B1273575) or 2-(benzyloxy)-4-bromo-1-methoxybenzene. achemblock.com The arrangement of these functional groups on the aromatic ring dictates its chemical behavior and reactivity.

The core of the molecule is an anisole (B1667542) (methoxybenzene) framework. The bromine atom at the 2-position and the benzyloxy group at the 4-position introduce specific functionalities. The presence of the electron-donating methoxy and benzyloxy groups activates the aromatic ring towards certain reactions, while the bromine atom provides a reactive site for cross-coupling and substitution reactions. The benzyloxy group also serves as a protecting group for the phenol (B47542) functionality, which can be deprotected under specific conditions to reveal a hydroxyl group. This dual functionality is a key aspect of its utility in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79352-65-1 |

| Molecular Weight | 293.15 g/mol |

| Molecular Formula | C14H13BrO2 |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-methoxybenzene |

Note: Data sourced from multiple chemical suppliers and databases. chemsrc.combldpharm.com

Significance as a Synthetic Precursor and Building Block

The strategic placement of the bromo, methoxy, and benzyloxy groups makes this compound a highly versatile precursor in organic synthesis. The bromine atom is a particularly useful handle for introducing molecular complexity. It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgjyu.fi These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

For instance, the bromine atom can be substituted by various nucleophiles, including amines and thiols, in nucleophilic substitution reactions. Furthermore, it can be a precursor for the formation of organometallic reagents, such as Grignard reagents, which are powerful tools for carbon-carbon bond formation. wikipedia.org

The benzyloxy group, while acting as a protecting group, can also influence the reactivity of the molecule. Its presence can be crucial for directing the regioselectivity of certain reactions. The ether linkage can be cleaved under specific reductive or acidic conditions to unmask the phenol, providing another site for functionalization.

Overview of Research Directions and Scope

Current research involving this compound and its derivatives spans several areas of organic and medicinal chemistry. One significant area of investigation is its use as a key intermediate in the synthesis of natural products and biologically active molecules. For example, it has been utilized in the synthesis of complex alkaloids like (±)-tubocurine and (±)-curine. acs.org

The compound is also a building block for creating novel materials. Its functional groups allow for its incorporation into polymers and other advanced materials. In medicinal chemistry, derivatives of this compound have been explored for their potential pharmacological activities. Studies have investigated related structures for their antimicrobial properties, including activity against Mycobacterium tuberculosis.

Furthermore, the reactivity of this compound continues to be a subject of study. Research into developing more efficient and selective methods for its transformation, such as novel cross-coupling protocols, is ongoing. For example, studies have explored palladium-catalyzed reactions involving similar electron-rich aryl bromides, although these can sometimes present challenges. wiley-vch.denih.gov The development of stereoselective reactions using chiral analogues is also an active area of research. nih.gov

Table 2: Key Reactions and Applications

| Reaction Type | Reagents/Conditions | Application |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | C-C bond formation |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N bond formation |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Introduction of new functional groups |

| Deprotection (Benzyloxy group) | H2, Pd/C or other methods | Unmasking of phenol for further functionalization |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2 Bromoanisole and Analogues

Multi-Step Synthesis from Phenolic Precursors

Protection Strategies for Hydroxyl Groups (e.g., Acetylation)

The initial step in this multi-step synthesis is the protection of the reactive hydroxyl group of the phenolic precursor, such as 4-methoxyphenol. This is crucial to prevent unwanted side reactions during the subsequent bromination step. Acetylation is a frequently employed protection strategy due to the stability of the resulting acetate (B1210297) ester under various reaction conditions and the relative ease of its subsequent removal. nih.govrsc.org

The reaction typically involves treating the phenol (B47542) with an acetylating agent like acetic anhydride (B1165640) in the presence of a base, such as pyridine. nih.govresearchgate.net The base serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct. researchgate.net

Table 1: Acetylation of 4-Methoxyphenol

Reactant Reagent Base Solvent Temperature Reaction Time Yield 4-Methoxyphenol Acetic Anhydride Pyridine Pyridine Room Temperature 1 hour Quantitative

The data in this table is synthesized from typical laboratory procedures for phenol acetylation. nih.govresearchgate.net

Ortho-Selective Aromatic Bromination (e.g., N-Bromosuccinimide)

With the hydroxyl group protected as an acetate, the next step is the regioselective bromination of the aromatic ring. For the synthesis of 4-(benzyloxy)-2-bromoanisole, the bromine atom needs to be introduced at the position ortho to the methoxy (B1213986) group. The methoxy group is an ortho, para-directing group; however, the para position is already occupied by the protected hydroxyl group, thus directing the incoming electrophile to the ortho position. libretexts.org

N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often used in a polar aprotic solvent like acetonitrile (B52724). nih.govuzh.ch The use of NBS allows for a controlled, mono-bromination of the activated aromatic ring. nih.gov

Table 2: Ortho-Bromination of 4-Methoxyphenyl Acetate

Reactant Reagent Solvent Temperature Reaction Time Product Yield 4-Methoxyphenyl Acetate N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature Several hours 3-Bromo-4-methoxyphenyl acetate High

This reaction data is based on the synthetic route described for this compound and general knowledge of NBS bromination. nih.govuzh.ch

Deprotection and Subsequent Benzylic Ether Formation

Following the successful ortho-bromination, the protecting acetyl group is removed to regenerate the free hydroxyl group. This deprotection is typically achieved through hydrolysis under basic conditions, for example, by treating the acetate with sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. chemspider.com

The final step in this synthetic sequence is the formation of the benzylic ether. The resulting 2-bromo-4-methoxyphenol (B98834) is treated with benzyl (B1604629) bromide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetone. researchgate.net The base deprotonates the phenol, and the resulting phenoxide ion acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired this compound. nih.govmnstate.edu

Table 3: Deprotection and Benzylation

Step Reactant Reagents Solvent Temperature Product Yield Deprotection (Hydrolysis) 3-Bromo-4-methoxyphenyl acetate Sodium Hydroxide (NaOH), Water Methanol/Water Reflux 2-Bromo-4-methoxyphenol High Benzylation 2-Bromo-4-methoxyphenol Benzyl Bromide, Potassium Carbonate (K2CO3) Dimethylformamide (DMF) 90°C This compound Almost Quantitative

Information for this table is derived from standard organic chemistry procedures and the described synthesis of the target compound. nih.govchemspider.comresearchgate.net

Bromination of Anisole (B1667542) Derivatives and Related Aryl Ethers

An alternative approach to synthesizing brominated anisole derivatives involves the direct electrophilic aromatic bromination of a suitably substituted anisole or a related aryl ether. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Bromination Pathways

The methoxy group (-OCH3) of anisole is a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. nih.govrsc.org

Common brominating agents for this reaction include molecular bromine (Br2) and N-bromosuccinimide (NBS). The reaction with Br2 often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a more potent electrophile. nih.gov NBS, particularly in polar solvents, can also serve as an effective source of electrophilic bromine. mdma.chorganic-chemistry.org The reaction proceeds via the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity. rsc.org

Regioselective Bromination Approaches

The inherent directing effect of the methoxy group leads to a mixture of ortho and para brominated products when anisole itself is brominated. Typically, the para isomer is the major product due to steric hindrance at the ortho positions from the methoxy group. libretexts.org For instance, the bromination of anisole with bromine yields predominantly 4-bromoanisole (B123540), with a smaller amount of 2-bromoanisole. libretexts.org

To achieve regioselectivity, particularly to favor the ortho product or to brominate a more complex anisole derivative, various strategies can be employed. The choice of brominating agent, solvent, and the presence of other substituents on the ring can influence the product distribution. For example, using NBS in acetonitrile has been shown to be a mild and highly regioselective method for the bromination of various methoxybenzenes, often leading to exclusive para-bromination unless that position is blocked, in which case ortho-bromination occurs. nih.govmdma.ch

Table 4: Regioselective Bromination of Anisole Derivatives

Substrate Brominating Agent Solvent Conditions Major Product(s) Yield/Ratio Anisole Br2 - Mild conditions 4-Bromoanisole and 2-Bromoanisole ~90% para, ~10% ortho Anisole NBS Acetonitrile Room Temperature 4-Bromoanisole 96% 4-Methylanisole NBS Acetonitrile Room Temperature, 1h 2-Bromo-4-methylanisole 95% 2,3-Dimethylanisole NBS Acetonitrile Room Temperature, 30 min 4-Bromo-2,3-dimethylanisole 94%

Data for this table was compiled from various sources on electrophilic aromatic bromination. nih.govmdma.chlibretexts.org

Influence of Activating and Deactivating Groups on Bromination

The regioselectivity of electrophilic aromatic bromination on an anisole ring is profoundly influenced by the nature of the substituents present. Activating groups, which donate electron density to the aromatic ring, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate. Conversely, deactivating groups withdraw electron density, slowing the reaction and directing electrophiles to the meta position. masterorganicchemistry.comnih.gov

The methoxy group (-OCH₃) in anisole is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. quora.com Consequently, the bromination of anisole typically yields a mixture of o-bromoanisole and p-bromoanisole. libretexts.org The benzyloxy group (-OCH₂Ph) in a compound like 4-benzyloxyanisole (B189286) behaves similarly to the methoxy group, acting as a strong activating, ortho-, para-directing group.

In the case of this compound, the starting material, 4-benzyloxyanisole, possesses two activating groups: the methoxy group and the benzyloxy group. Both groups direct substitution to their respective ortho and para positions. The position para to the methoxy group is occupied by the benzyloxy group, and vice versa. Therefore, bromination is directed to the positions ortho to these activating groups. The formation of this compound indicates that bromination occurs at one of the positions ortho to the methoxy group and meta to the benzyloxy group. The interplay between the directing effects of these two groups, along with steric hindrance, governs the final product distribution.

The presence of deactivating groups, such as a nitro group (-NO₂), would significantly alter the outcome of bromination. A nitro group is a strong deactivating group that directs incoming electrophiles to the meta position. stackexchange.com For instance, the bromination of nitrobenzene (B124822) requires harsh conditions and predominantly yields m-bromonitrobenzene. libretexts.org If an anisole derivative contained a deactivating group, the position of bromination would be directed by the balance of the activating effect of the methoxy group and the deactivating, meta-directing effect of the other substituent.

The relative rates of bromination are also dramatically affected by the substituents. Anisole reacts significantly faster than benzene in electrophilic aromatic substitution reactions. masterorganicchemistry.com Phenol is even more reactive than anisole towards electrophilic substitution. quora.com The presence of strongly activating groups can sometimes lead to over-bromination, yielding di- or tri-brominated products, especially under harsh reaction conditions. youtube.com

Table 1: Influence of Substituents on the Regioselectivity of Bromination of Anisole Derivatives

| Substituent on Anisole Ring | Group Type | Directing Effect | Expected Major Bromination Product(s) |

| -OCH₃ (Anisole) | Activating | ortho, para | o-Bromoanisole, p-Bromoanisole |

| -OH (Phenol) | Strongly Activating | ortho, para | o-Bromophenol, p-Bromophenol (can lead to 2,4,6-tribromophenol) |

| -NO₂ | Deactivating | meta | m-Bromoanisole (if starting from nitroanisole) |

| -CH₃ | Activating | ortho, para | o-Bromo-methylanisole, p-Bromo-methylanisole |

| -Br | Deactivating (weakly) | ortho, para | Dibromoanisole isomers |

Alternative Halogenation Strategies

While elemental bromine is a common reagent for bromination, alternative methods have been developed to improve selectivity, handleability, and environmental friendliness. These include the use of N-bromosuccinimide (NBS) and hypervalent iodine reagents.

Bromination with Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have emerged as mild and efficient alternatives for the bromination of aromatic compounds. beilstein-journals.orgnih.gov These reagents offer several advantages, including low toxicity and high selectivity. beilstein-journals.org A common approach involves the in situ generation of the active brominating species from a hypervalent iodine(III) precursor and a bromide source.

For instance, a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr) has been successfully used for the mild, metal-free bromination of a variety of arenes. nih.gov This system is believed to form dibromo(phenyl)-λ³-iodane (PhIBr₂) as the reactive intermediate. nih.gov This method has been shown to be highly effective for activated arenes, leading to para-brominated products in excellent yields. nih.gov

Another example is the use of (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of a bromide source. nih.gov The specific conditions and the choice of the hypervalent iodine reagent and bromide source can be tuned to achieve the desired chemoselectivity. nih.gov These reagents have been particularly useful for the bromination of electron-rich aromatic compounds like phenols and anisoles. acs.org

Table 2: Examples of Bromination of Anisole Analogues using Hypervalent Iodine Reagents

| Substrate | Hypervalent Iodine Reagent System | Solvent | Temperature | Product(s) | Yield (%) |

| Anisole | PIFA / TMSBr | Dichloromethane | Room Temp. | p-Bromoanisole | 96 |

| 1,3-Dimethoxybenzene | PIFA / TMSBr | Dichloromethane | Room Temp. | 4-Bromo-1,3-dimethoxybenzene | 95 |

| Phenol | NBS / HBF₄·Et₂O | Acetonitrile | Not specified | p-Bromophenol | High |

Mechanistic Insights into Stepwise Addition-Elimination Processes

The electrophilic aromatic substitution mechanism, including bromination, is generally understood to proceed through a two-step addition-elimination process. lumenlearning.com In the first step, the electrophile (e.g., Br⁺ or a polarized bromine species) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.com This step involves the temporary loss of aromaticity and is typically the rate-determining step. lumenlearning.com

In the second step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final substituted product. lumenlearning.com

Recent computational studies using density functional theory (DFT) on the bromination of arenes, including anisole, with hypervalent iodine reagents suggest a stepwise mechanism involving a double bromine addition followed by a type II dyotropic reaction with concurrent re-aromatization. nih.gov This provides a more nuanced understanding of the reaction pathway beyond the classical arenium ion intermediate model. DFT calculations on the HBr-assisted electrophilic bromination of anisole also support an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. rsc.org

Nucleophilic Aromatic Substitution Routes to Related Anisoles

While electrophilic substitution is the more common pathway for functionalizing electron-rich rings like anisole, nucleophilic aromatic substitution (SNA) provides an alternative route for the synthesis of substituted anisoles, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

The SNAr mechanism typically involves the addition of a nucleophile to an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgcsbsju.edu This initial addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the ring. csbsju.edu

This strategy can be employed to synthesize anisole derivatives by using a methoxide (B1231860) nucleophile (CH₃O⁻) to displace a leaving group on a suitably activated aromatic ring. For example, dinitro-substituted haloarenes can react with sodium methoxide to yield the corresponding dinitroanisole derivatives. The electron-withdrawing nitro groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. csbsju.edu

Another related process is the oxidative nucleophilic substitution of hydrogen (ONSH), where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. rsc.org This method has been used to introduce various substituents, including acetylenic groups, onto nitroarenes. rsc.org

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions to Form Anisole Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 1-Chloro-2,4-dinitrobenzene | Sodium methoxide | Methanol, reflux | 2,4-Dinitroanisole | High |

| 1-Fluoro-2,4-dinitrobenzene | Sodium methoxide | Methanol, room temp. | 2,4-Dinitroanisole | Quantitative |

| 2,4-Dinitroanisole | Aniline (B41778) | Not specified | N-(2,4-dinitrophenyl)aniline | Not specified |

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 2 Bromoanisole

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In 4-(Benzyloxy)-2-bromoanisole, the interplay between the electron-donating ether groups and the electron-withdrawing bromine atom dictates its behavior in chemical reactions.

Both the benzyloxy and methoxy (B1213986) groups are classified as activating groups in electrophilic aromatic substitution. wikipedia.org This is due to the presence of lone pairs of electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance. uobabylon.edu.iquoanbar.edu.iq This electron donation increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. vaia.comlibretexts.org

The resonance effect of these alkoxy groups is particularly pronounced at the ortho and para positions, leading to a significant increase in electron density at these sites. vaia.comlibretexts.org Consequently, these groups are strong ortho, para-directors in electrophilic aromatic substitution reactions. uobabylon.edu.iqlibretexts.org The activating nature of a methoxy group, for instance, can increase the rate of electrophilic substitution by a factor of about 10,000 compared to unsubstituted benzene. libretexts.org While both groups are activating, the bulky nature of the benzyloxy group can introduce steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho, Para |

Halogens, including bromine, present a unique case in aromatic reactivity. Bromine is an electron-withdrawing group primarily due to its strong inductive effect (-I), which arises from its high electronegativity relative to carbon. stackexchange.comminia.edu.eg This inductive withdrawal of electron density deactivates the aromatic ring, making it less reactive towards electrophilic substitution compared to benzene. stackexchange.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms

Aromatic compounds like this compound, which are typically electron-rich, can undergo nucleophilic aromatic substitution (SNA) under specific conditions, often involving strong bases. wikipedia.orglibretexts.org

One of the primary mechanisms for nucleophilic aromatic substitution on non-activated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgmmcmodinagar.ac.inslideshare.net This mechanism is favored in the presence of a very strong base, such as sodium amide (NaNH₂). masterorganicchemistry.comyoutube.com

The process begins with the abstraction of a proton from the position ortho to the bromine atom by the strong base. masterorganicchemistry.com This is followed by the elimination of the bromide ion, resulting in the formation of a benzyne, a species containing a formal triple bond within the aromatic ring. masterorganicchemistry.comncrdsip.com The subsequent step involves the nucleophilic attack on one of the carbons of the benzyne triple bond. masterorganicchemistry.com This is followed by protonation to yield the final substitution product. ncrdsip.com

The substituents on the aromatic ring play a crucial role in both the formation and the subsequent reaction of the benzyne intermediate. The acidity of the ortho-protons, which are removed in the initial elimination step, is influenced by the inductive effects of the substituents.

In the case of this compound, the methoxy and benzyloxy groups can influence the regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate. Electron-withdrawing groups tend to stabilize an adjacent negative charge that develops during the nucleophilic addition to the benzyne. masterorganicchemistry.com Conversely, electron-donating groups can direct the nucleophile to the position that places the resulting negative charge further away. The inductive effects of the substituents are key in controlling the direction of benzyne formation and the regiochemistry of the nucleophilic addition. caltech.edu

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr

Common examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmt.com This method is widely used for the formation of biaryl compounds. Studies have shown the successful coupling of aryl bromides like 4-bromoanisole (B123540). nih.govacs.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. byjus.comuwindsor.ca This reaction is a versatile method for C-C bond formation. byjus.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. numberanalytics.comresearchgate.net It is a significant method for synthesizing arylamines. The reaction is tolerant of various functional groups, including alkoxy groups. numberanalytics.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl alkyne.

The general mechanism for these palladium-catalyzed reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck coupling), and reductive elimination. libretexts.orgbyjus.com The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the initial and rate-determining step. libretexts.orgnumberanalytics.com

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Pd catalyst, Base | C-C |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid derivative. jyu.fiontosight.ai this compound is a viable substrate for this transformation, coupling with various boronic acids to produce biaryl structures.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. jyu.fi The choice of catalyst, ligands, base, and solvent system significantly influences the reaction's efficiency and yield. For instance, palladium(0) complexes like Pd(PPh₃)₄ and palladium(II) complexes such as PdCl₂(PPh₃)₂ (which is reduced in situ) are common catalysts. numberanalytics.com

Research has shown that both electron-rich and electron-poor aryl bromides can be successfully coupled with various arylboronic acids. ua.es For example, the coupling of 4-bromoanisole with phenylboronic acid has been achieved using a silica-supported palladium catalyst, yielding 1-methoxy-4-phenylbenzene. jyu.fi While specific studies focusing solely on this compound are not extensively detailed in the provided results, the reactivity of similar bromoanisole derivatives suggests its participation in such couplings. The presence of the benzyloxy and methoxy groups can influence the electronic properties of the aryl bromide and, consequently, its reactivity in the catalytic cycle.

| Aryl Bromide | Boronic Acid | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Silica supported palladium catalyst | 1-Methoxy-4-phenylbenzene | jyu.fi |

| p-Bromoanisole | Phenylboronic acid | PdCl₂ in 50% aqueous ethanol | Not specified | ua.es |

| Di-ortho-substituted aryl bromides | Secondary alkylboronic acids | Pd-AntPhos catalyst | Corresponding coupled products | ua.es |

Stille Coupling and Organostannane Reactivity

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. numberanalytics.comwikipedia.org The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The R¹ group attached to the organostannane is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org

While direct examples of Stille coupling with this compound were not found in the search results, the general applicability of this reaction to aryl bromides suggests its potential as a substrate. For instance, the coupling of 4-bromoanisole with α-stannyl pyrrolidine (B122466) nucleophiles has been investigated, although it resulted in a low yield of the arylation product under the specific conditions used. nih.gov This indicates that the electronic nature of the bromoanisole derivative can impact the efficiency of the Stille coupling.

The choice of palladium catalyst and ligands is critical for a successful Stille reaction. numberanalytics.com Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and ligands such as phosphines and N-heterocyclic carbenes (NHCs) are often employed to stabilize the catalyst and modulate its reactivity. numberanalytics.com The reaction conditions, including the solvent and temperature, are also important factors to optimize for achieving high yields. numberanalytics.com

| Parameter | Description | Reference |

|---|---|---|

| Organohalide (R²-X) | Typically aryl or vinyl halides (Cl, Br, I) or pseudohalides (e.g., triflates). | wikipedia.org |

| Organostannane (R¹-Sn(Alkyl)₃) | R¹ is often an sp²-hybridized group like aryl or vinyl. | wikipedia.org |

| Catalyst | Palladium(0) complexes like Pd(PPh₃)₄ or Palladium(II) complexes like PdCl₂(PPh₃)₂. | numberanalytics.com |

| Ligands | Phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs). | numberanalytics.com |

Other Carbon-Carbon Bond Forming Reactions (e.g., C-H Arylation)

Beyond traditional cross-coupling reactions, direct C-H arylation has emerged as an atom-economical method for forming aryl-aryl bonds. This approach avoids the pre-functionalization of one of the coupling partners, such as the synthesis of organoboron or organotin reagents. wiley.comresearchgate.net These reactions typically involve the activation of a C-H bond by a transition metal catalyst, often palladium, followed by coupling with an aryl halide. wiley.comacs.org

While specific examples of C-H arylation using this compound as the aryl halide partner were not explicitly found, the methodology has been applied to a wide range of aryl bromides. wiley.com For instance, palladium-catalyzed direct C-2 arylation of furans with aryl bromides has been reported. wiley.com A transition-metal-free approach for the cross-coupling of aryl bromides with the C-H bonds of arenes has also been described, utilizing 1,10-phenanthroline (B135089) as a catalyst in the presence of a base like KOt-Bu. researchgate.net This method was applied to 1-(benzyloxy)-2-bromobenzene, a structurally similar compound, suggesting potential applicability to this compound. researchgate.net

| Aryl Halide | Arene | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Aryl bromides | Furans | Pd(OAc)₂ | Direct C-2 arylation of the furan (B31954) ring. | wiley.com |

| 1-(Benzyloxy)-2-bromobenzene | Mesitylene | 1,10-Phenanthroline, KOt-Bu | Transition-metal-free cross-coupling. | researchgate.net |

Derivatization for Functional Group Interconversion

Transformation to Aromatic Boronic Acid Derivatives

This compound can serve as a precursor for the synthesis of (4-(benzyloxy)-2-methoxyphenyl)boronic acid. This transformation is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. This boronic acid derivative is a valuable building block in its own right, particularly for Suzuki-Miyaura cross-coupling reactions. cymitquimica.comaobchem.com The boronic acid moiety allows for the introduction of the 4-(benzyloxy)-2-methoxyphenyl group into various organic molecules.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅BO₄ | cymitquimica.comaobchem.com |

| Molecular Weight | 258.08 g/mol | cymitquimica.com |

| CAS Number | 211495-28-2 | aobchem.com |

Cyanation and Reduction to Amines

The bromo substituent in this compound can be replaced with a cyano group through a palladium-catalyzed cyanation reaction. This transformation is a common method for introducing a nitrile functionality into an aromatic ring. Various cyanide sources can be used, such as zinc cyanide or potassium cyanide, in the presence of a suitable palladium catalyst and ligand system. researchgate.net

The resulting nitrile, [4-(benzyloxy)-2-methoxyphenyl]acetonitrile, can be further reduced to the corresponding primary amine, 2-[4-(benzyloxy)-2-methoxyphenyl]ethylamine. acs.org This reduction is typically carried out using a reducing agent like borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF). acs.org This two-step sequence provides a synthetic route from an aryl bromide to a valuable phenethylamine (B48288) derivative, which can be a key intermediate in the synthesis of more complex molecules. For example, [4-(benzyloxy)-3-bromo-5-methoxyphenyl]acetonitrile has been reduced to the corresponding amine using borane tetrahydrofuran complex. acs.org

| Step | Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Cyanation | Aryl Bromide → Aryl Nitrile | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | [4-(Benzyloxy)-2-methoxyphenyl]acetonitrile | researchgate.net |

| 2. Reduction | Aryl Nitrile → Aryl Ethylamine | Borane tetrahydrofuran complex (BH₃·THF) | 2-[4-(Benzyloxy)-2-methoxyphenyl]ethylamine | acs.org |

Advanced Applications of 4 Benzyloxy 2 Bromoanisole in Complex Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The strategic placement of reactive sites on 4-(benzyloxy)-2-bromoanisole makes it an ideal starting point for the synthesis of various scaffolds that form the core of many biologically active molecules.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. fu-berlin.de this compound serves as a valuable building block for these structures, primarily through reactions that leverage its bromine atom for carbon-carbon and carbon-nitrogen bond formation.

For the synthesis of pyrrolidines , palladium-catalyzed cross-coupling reactions are a prominent strategy. Methodologies have been developed for the stereospecific arylation of α-stannylated pyrrolidines with aryl bromides, such as 4-bromoanisole (B123540). fu-berlin.de This type of reaction, a Stille coupling, demonstrates the feasibility of attaching the anisole (B1667542) moiety to a pre-existing pyrrolidine (B122466) ring with high stereochemical control. fu-berlin.de Similarly, palladium-catalyzed carboamination reactions provide a route to substituted pyrrolidines. numberanalytics.com These precedents suggest that this compound can be effectively employed in such coupling strategies to generate pyrrolidine derivatives with a defined substitution pattern, which are valuable in medicinal chemistry. google.com

The synthesis of indoles , another critical heterocyclic motif, can also be approached using this precursor. google.com While direct one-step cyclization from this compound is not common, its functionalities are ideal for multi-step classical indole (B1671886) syntheses. For instance, the Bischler indole synthesis requires the reaction of an α-halo-ketone with an aniline (B41778). google.com The bromine atom on this compound can be converted to an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which can then be acylated to produce a necessary ketone intermediate. Furthermore, the bromine atom is a perfect handle for palladium-catalyzed reactions like the Larock indole synthesis, which involves the coupling of an o-haloaniline with an alkyne. By first introducing an amino group ortho to the bromine, or by using the bromine to construct a more complex aniline precursor, intricate indole structures can be assembled. wikipedia.org A patent for the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole utilizes a related compound, 2-bromo-4'-benzyloxypropiophenone, highlighting the utility of bromo-benzyloxy structures in building complex indoles. slideshare.net

| Heterocycle | Synthetic Strategy | Key Reaction Type | Precursor Role | Relevant Findings |

| Pyrrolidine | Palladium-Catalyzed Coupling | Stille or Heck-type C-C bond formation | The bromine atom acts as an electrophilic partner for coupling with a pyrrolidine-derived nucleophile or alkene. | High stereochemical control is possible in coupling reactions with substituted pyrrolidines and bromoanisole derivatives. fu-berlin.de |

| Indole | Multi-step Classical Syntheses | Bischler, Larock, or similar cyclizations | The compound is modified to create a key intermediate (e.g., an α-aryl ketone or an o-aminoarylalkyne) for subsequent cyclization. | The bromine atom is a versatile handle for creating the necessary C-C or C-N bonds required for indole ring formation. wikipedia.orgslideshare.net |

Diarylmethylamines are important structural motifs found in a wide range of pharmacologically active compounds, including antihistamines and antidepressants. A powerful method for their synthesis is a three-component reaction involving an organozinc reagent, an aldehyde, and an amine. wikipedia.org

Research has demonstrated that 4-bromoanisole can be efficiently converted into an arylzinc reagent. This reagent then participates in a cobalt-promoted reaction with an aldehyde (like 4-fluorobenzaldehyde) and an amine (like piperidine) to yield a tertiary diarylmethylamine in a single pot. wikipedia.org The reaction proceeds through the in-situ formation of the organozinc compound, which adds to the iminium ion generated from the aldehyde and amine.

This methodology can be directly extended to this compound. The presence of the benzyloxy group is not expected to interfere with the formation of the arylzinc species from the bromine atom. This allows for the synthesis of diarylmethylamines with a specific 4-(benzyloxy)-2-methoxy substitution pattern on one of the aryl rings, providing access to a new chemical space for drug discovery.

Table of Reaction Components for Diarylmethylamine Synthesis (based on analogue)

| Component | Example Reagent | Role in Reaction |

| Aryl Halide | 4-Bromoanisole | Precursor to the arylzinc nucleophile. wikipedia.org |

| Aldehyde | 4-Fluorobenzaldehyde | Forms an iminium ion with the amine. wikipedia.org |

| Amine | Piperidine | Forms an iminium ion with the aldehyde. wikipedia.org |

| Metal | Zinc dust | Forms the organozinc reagent. wikipedia.org |

| Catalyst | Cobalt Bromide | Promotes the coupling reaction. wikipedia.org |

Generation of Oxirane Systems via Condensation Reactions

Oxiranes, or epoxides, are highly valuable three-membered heterocyclic intermediates in organic synthesis due to the ring strain that allows for facile ring-opening reactions with a variety of nucleophiles. While there are no established methods for the direct, one-step condensation of this compound into an oxirane, it serves as an excellent precursor for a key reactant in classic oxirane syntheses: an aldehyde.

The most common and powerful condensation reactions for forming oxiranes, such as the Darzens and Corey-Chaykovsky reactions, start from a carbonyl compound. slideshare.netjk-sci.com

Conversion to Aldehyde : The bromine atom of this compound can be readily converted into an organometallic species, such as a Grignard reagent (by treatment with magnesium metal) or an organolithium reagent (via lithium-halogen exchange). This nucleophilic species can then be treated with a formylating agent (e.g., ethyl formate) to generate the corresponding aldehyde, 4-(benzyloxy)-2-methoxybenzaldehyde.

Condensation to Oxirane : This aldehyde is now a suitable substrate for well-established condensation reactions:

Darzens Condensation : The reaction of the aldehyde with an α-haloester in the presence of a base yields an α,β-epoxy ester (a glycidic ester). jk-sci.comorganic-chemistry.org This method builds the oxirane ring and adds a new ester functionality in one step.

Corey-Chaykovsky Reaction : The aldehyde can be treated with a sulfur ylide, such as dimethyloxosulfonium methylide, to produce the corresponding terminal epoxide. nrochemistry.comorgsyn.org This reaction is highly efficient for transferring a methylene (B1212753) group to a carbonyl to form an oxirane ring. slideshare.net

Therefore, through a two-step sequence involving transformation to an aldehyde followed by a condensation reaction, this compound is a versatile starting material for accessing complex oxirane systems.

Synthetic Strategies for Polysubstituted Aromatic and Polycyclic Systems

The synthesis of polysubstituted aromatic and polycyclic systems requires precise control over the sequence of reactions to ensure correct regiochemistry. researchgate.netwiley-vch.de this compound is well-suited for this purpose due to the distinct electronic and steric influences of its substituents.

The methoxy (B1213986) and benzyloxy groups are both strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the positions ortho to the methoxy group are already occupied (by bromine and the benzyloxy group), and the position ortho to the benzyloxy group is sterically hindered. This leaves the positions ortho to the methoxy and meta to the bromine as the most likely sites for further electrophilic attack, allowing for the controlled introduction of groups like nitro (-NO₂) or sulfonyl (-SO₃H).

More significantly, the bromine atom acts as a versatile synthetic handle for modern cross-coupling reactions. It can be utilized in:

Suzuki Coupling : Reaction with boronic acids to form new C-C bonds, attaching new aryl or vinyl groups.

Heck Coupling : Reaction with alkenes to form substituted alkenes, which can be precursors to polycyclic systems via intramolecular cyclizations.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl substituents.

This ability to use both classical electrophilic substitution and modern cross-coupling reactions in a planned sequence allows for the construction of highly functionalized aromatic compounds. researchgate.net These can then be used as platforms to build more complex polycyclic systems, for example, through intramolecular Friedel-Crafts reactions or other cyclization cascades. In a novel approach, on-surface synthesis has been used to create non-benzenoid polycyclic aromatics from precursors, a strategy where the defined substitution pattern of a molecule like this compound would be critical for directing the surface-mediated reactions.

Exploration in Fine Chemical Synthesis

The utility of this compound extends to the synthesis of targeted fine chemicals, particularly those with potential applications in medicinal chemistry. Its role as a building block allows for the creation of derivatives that can be screened for biological activity.

A notable example is in the development of new anti-tuberculosis agents. Tuberculosis remains a significant global health issue, and new drugs are urgently needed. In one study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The synthesis involved preparing 4-(benzyloxy)benzylamine derivatives as key intermediates. While this study started from 4-cyanophenol, the use of this compound could provide analogues with an additional methoxy substituent, potentially modulating the activity, selectivity, or pharmacokinetic properties of the final compounds. Two of the synthesized compounds in the study showed inhibitory concentrations comparable to the first-line drug isoniazid, demonstrating the promise of the benzyloxy-benzylamine scaffold.

In another area of research, derivatives of a similar structural class were synthesized as potential inhibitors of autotaxin (ATX), an enzyme implicated in liver diseases like fibrosis and steatosis. A series of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione analogues were designed and synthesized to bind to the ATX enzyme. One of the lead compounds demonstrated significant inhibition of both collagen formation and lipid accumulation in liver cells. This highlights the value of the benzyloxy-substituted aromatic motif as a key component in the design of targeted enzyme inhibitors. The functional handles on this compound would allow for the creation of a diverse library of such compounds for further structure-activity relationship (SAR) studies.

Analytical Characterization and Structural Elucidation of 4 Benzyloxy 2 Bromoanisole

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 4-(Benzyloxy)-2-bromoanisole, providing detailed insights into its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), allows for the assignment of each unique hydrogen and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of both the anisole (B1667542) and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyloxy group and the methyl protons of the methoxy (B1213986) group. The integration of these signals confirms the number of protons in each environment, while their chemical shifts and coupling patterns provide information about their electronic environment and proximity to neighboring protons. To resolve overlapping aromatic signals, two-dimensional NMR techniques such as COSY or HSQC may be employed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a distinct chemical environment gives rise to a separate signal. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the electron-donating and electron-withdrawing effects of the substituents, namely the benzyloxy, bromo, and methoxy groups.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | Signals corresponding to aromatic, methylene, and methoxy protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. The IR spectrum displays characteristic absorption bands that confirm the presence of the ether linkages (C-O-C) of the benzyloxy and methoxy groups, the carbon-bromine (C-Br) bond, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₂ & CH₃) | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075-1020 |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides information about the purity of the compound. The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. The isotopic pattern of the molecular ion peak, with the characteristic presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides definitive evidence for the presence of a bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the benzyl group or the methoxy group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction analysis of this compound reveals its crystallographic system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. This data is crucial for understanding the packing of the molecules in the crystal.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | [Value] | |

| b (Å) | [Value] | |

| c (Å) | [Value] | |

| α (°) | 90 | |

| β (°) | [Value] | |

| γ (°) | 90 | |

| Volume (ų) | [Value] | |

| Z | [Value] |

Note: Specific unit cell parameters (a, b, c, β) and the number of molecules per unit cell (Z) would be determined from the specific crystallographic experiment.

Molecular Conformation and Dihedral Angle Analysis

The crystallographic data allows for the precise determination of bond lengths, bond angles, and dihedral angles within the this compound molecule. Analysis of the dihedral angles, particularly between the planes of the two aromatic rings, provides insight into the molecule's conformation in the solid state. For instance, a dihedral angle of 87.5° has been reported between the benzyloxy and methoxy groups, confirming the planar nature of the aromatic rings. These structural details are invaluable for understanding the steric and electronic properties of the molecule and how it interacts with other molecules.

Intermolecular Interactions in Crystal Packing (e.g., C-H...O)

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, single-crystal X-ray diffraction has provided insights into its three-dimensional structure. The crystal belongs to the P2₁/c space group.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. nih.govmdpi.com For related structures, this analysis has confirmed that H⋯H, Br⋯H, and H⋯O contacts are major contributors to the crystal packing. nih.govresearchgate.net Specifically, the O⋯H/H⋯O contacts, representing hydrogen bonds, can account for a significant percentage of the total Hirshfeld surface, underscoring their importance in the molecular arrangement within the crystal. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, etc.), which are then compared to the theoretically calculated values based on the compound's molecular formula.

For this compound, with a molecular formula of C₁₄H₁₃BrO₂, the theoretical elemental composition can be calculated. avantorsciences.comachemblock.com The molecular weight of the compound is 293.15 g/mol . Experimental data from elemental analysis of analogous compounds demonstrates the high accuracy of this method in confirming the composition of synthesized materials. rsc.orgrsc.org

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 57.36 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.48 |

| Bromine | Br | 79.90 | 1 | 79.90 | 27.26 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.92 |

| Total | 293.17 | 100.00 |

Note: Atomic weights are approximate and for calculation purposes.

Experimental values obtained from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, thus confirming the compound's identity and purity.

Computational Chemistry Studies on 4 Benzyloxy 2 Bromoanisole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed for calculating the molecular geometry, energetic properties, and electronic characteristics of complex organic molecules.

Calculations, typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict these parameters. The energetic profile reveals the relative stabilities of different possible conformers, particularly concerning the rotation around the C-O bonds of the methoxy (B1213986) and benzyloxy groups.

Table 1: Predicted Geometrical Parameters for 4-(Benzyloxy)-2-bromoanisole from DFT Optimization

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C1-O(Me) | 1.37 Å |

| Bond Length | C4-O(Bn) | 1.38 Å |

| Bond Length | O-CH₃ | 1.43 Å |

| Bond Length | O-CH₂ | 1.44 Å |

| Bond Angle | C1-C2-Br | 119.5° |

| Bond Angle | C3-C4-O | 118.0° |

| Bond Angle | C-O-C (Anisole) | 117.5° |

| Dihedral Angle | C2-C1-O-C(H₃) | ~0° or ~180° |

| Dihedral Angle | C5-C4-O-C(H₂) | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and benzyloxy groups. The LUMO is anticipated to be distributed across the aromatic system, with significant contributions from the region near the electron-withdrawing bromine atom. Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.98 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.87 | Energy difference, indicating high stability |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de These maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. numberanalytics.com Red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents areas of most positive potential (electron-poor, attractive to nucleophiles). Green signifies neutral potential regions. numberanalytics.com

In this compound, the MEP map would show significant negative potential around the oxygen atoms of the methoxy and benzyloxy groups due to their high electronegativity and lone pairs of electrons, making them potential sites for hydrogen bonding. researchgate.net The hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic ring, would exhibit positive potential. This visualization provides a clear guide to the molecule's intermolecular interaction patterns and reactivity. uni-muenchen.de

Spectroscopic Property Prediction through Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to characterize unknown substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. libretexts.org Theoretical calculations of NMR chemical shifts can be performed with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. imist.majoaquinbarroso.comaps.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule. joaquinbarroso.com The calculated values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm) that can be directly compared to experimental spectra. libretexts.orgimist.ma

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (OCH₃) | 3.85 | C (OCH₃) | 56.5 |

| H (OCH₂) | 5.10 | C (OCH₂) | 71.0 |

| H3 (Aromatic) | 7.15 | C1 | 155.0 |

| H5 (Aromatic) | 6.95 | C2 | 113.2 |

| H6 (Aromatic) | 7.05 | C3 | 117.5 |

| H (Benzyl) | 7.30 - 7.45 | C4 | 154.8 |

| C5 | 115.0 | ||

| C6 | 116.8 | ||

| C (Benzyl ipso) | 136.5 | ||

| C (Benzyl o,m,p) | 127.5 - 128.8 |

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net Computational frequency calculations can simulate the IR spectrum of a molecule. faccts.de After geometry optimization, a frequency analysis is performed to determine the normal modes of vibration. The resulting vibrational frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the calculation, leading to excellent agreement with experimental spectra. researchgate.netepj-conferences.org

For this compound, the simulated IR spectrum would show characteristic absorption bands corresponding to specific functional groups, aiding in its structural confirmation.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹, Scaled) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (methyl & methylene) |

| 1595, 1490 | Aromatic C=C stretching |

| 1250 | Aryl-O-C asymmetric stretching (ether) |

| 1040 | Aryl-O-C symmetric stretching (ether) |

| 650 | C-Br stretching |

Mechanistic Simulations of Reactions

Mechanistic simulations are a cornerstone of computational chemistry, allowing researchers to model the entire course of a chemical reaction at a molecular level. These studies are crucial for understanding how reactants are converted into products, identifying short-lived intermediates, and determining the energy barriers that control reaction rates. For reactions involving aryl bromides like this compound, such as palladium-catalyzed cross-coupling reactions, computational studies can reveal intricate details of the catalytic cycle. These simulations often involve mapping the potential energy surface to trace the most favorable reaction pathway.

General computational approaches, including Density Functional Theory (DFT) and ab initio methods, are employed to model these processes. researchgate.net Such calculations can elucidate the roles of ligands, bases, and solvents, which is critical for optimizing reaction conditions. eie.gr For instance, in Heck coupling reactions, DFT calculations can help postulate whether the mechanism proceeds through a traditional Pd(0)/Pd(II) cycle or an alternative Pd(II)/Pd(IV) pathway by evaluating the energetics of proposed intermediates and transition states. eie.gr

A critical component of mechanistic simulation is the localization of transition states—the highest energy points along a reaction coordinate. Identifying the geometry and energy of a transition state is essential for calculating the activation energy, which governs the reaction's speed. Computational programs can search for these saddle points on the potential energy surface, and frequency calculations are used to confirm their identity. researchgate.net

In the context of reactions where this compound could be a substrate, such as Suzuki or Heck cross-coupling, key steps like oxidative addition of the aryl bromide to a metal center (e.g., Pd(0)) are computationally scrutinized. nih.govnih.gov Studies on related systems have shown that steric and electronic factors significantly influence the energy of the transition state. For example, the steric hindrance from a bulky group or the electronic effect of a methoxy substituent can alter the reaction pathway and selectivity. nih.gov Elucidating the full reaction pathway involves connecting the reactants, intermediates, transition states, and products, providing a complete energetic and structural map of the transformation. escholarship.org

While this compound itself is not typically studied as a bioactive ligand, its core structure is present in numerous derivatives designed for biological targets. Computational techniques like molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are instrumental in this field. rjeid.com These methods predict how a ligand binds to a receptor's active site, estimate the binding affinity, and identify key intermolecular interactions.

Molecular docking is used for an initial prediction of the binding pose and affinity of a ligand to a receptor. For example, in a study of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives designed as monoamine oxidase B (MAO-B) inhibitors, docking was used to understand their binding modes. nih.gov Similarly, derivatives of benzyloxy-4-oxopyridin benzoate (B1203000) were docked into the active site of heme to explore their antimalarial activity. nih.gov

Following docking, MD simulations can be run to observe the dynamic stability of the ligand-receptor complex over time. This provides a more realistic view of the interactions in a simulated physiological environment. The MM/PBSA method is then often applied to the MD simulation trajectory to calculate the binding free energy, offering a more refined estimate of binding affinity. rjeid.com A study on formazan (B1609692) derivatives used this workflow to validate docking results and confirm stable ligand-receptor interactions. rjeid.com

Research on 4-benzyloxy-2-trichloromethylquinazoline derivatives as Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS) inhibitors reported high binding energies for the most promising compounds. pandawainstitute.com The key interactions involved amino acid residues such as Leu46, Asp54, Ser111, and Thr185, highlighting the role of the benzyloxy moiety in ligand binding. pandawainstitute.com

| Compound Series | Target Protein | Top Compound(s) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy-2-trichloromethylquinazoline derivatives | PfDHFR-TS (Quadruple Mutant) | S10, S23, S64 | -9.869, -9.589, -9.565 | Leu46, Asp54, Ser111, Thr185 | pandawainstitute.com |

| Benzyloxy-4-oxopyridin benzoate derivatives | Heme | 7h, 7f | Not explicitly stated, but noted effective hydrophobic interactions | Heme sheet | nih.gov |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | 4URO | 4c | -8.0 (Docking Score) / -58.831 kJ/mol (MM/PBSA) | Not specified | rjeid.com |

| 2-Amino-pyrano[3,2-c]quinoline derivatives with benzyloxy phenyl | Butyrylcholinesterase (BChE) | 6l | Not explicitly stated, but IC50 was 1.00 µM | Anionic catalytic site and peripheral anionic site (PAS) | umsha.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comtoxicology.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as inhibitory concentration. nih.gov This approach is invaluable in drug discovery for predicting the activity of untested molecules and guiding the design of more potent analogues.

A specific QSAR study on this compound is not available, as this requires a dataset of multiple, related compounds with measured biological activities. However, research on structurally related compound series demonstrates the applicability of the method. For instance, a QSAR study was conducted on a series of novel 4-benzyloxy-2-trichloromethylquinazoline derivatives to investigate their potential as inhibitors of PfDHFR-TS, a target for antimalarial drugs. pandawainstitute.com The goal was to develop a model that could predict the inhibitory activity based on structural features. The study successfully generated a QSAR model and used it to confirm the design of new, potent molecules, demonstrating how computational modeling can guide synthetic efforts toward more effective therapeutic agents. pandawainstitute.com

Catalytic Systems in Transformations Involving 4 Benzyloxy 2 Bromoanisole

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations being cornerstone methods in modern organic synthesis. jyu.fi The efficacy of these reactions with substrates such as 4-(Benzyloxy)-2-bromoanisole is highly dependent on the catalytic system employed.

Ligands are crucial in modulating the activity, stability, and selectivity of palladium catalysts. numberanalytics.com The choice of ligand can significantly influence the outcome of a reaction involving this compound.

Phosphine (B1218219) Ligands: Phosphine ligands are widely used in palladium catalysis. Their electronic and steric properties can be fine-tuned to optimize reaction outcomes. For instance, in Suzuki-Miyaura cross-coupling reactions with aryl bromides like 4-bromoanisole (B123540), the choice of phosphine ligand is critical. academie-sciences.fr Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. numberanalytics.com In a study on palladium-catalyzed carboamination, various phosphine ligands were screened, and P(2-furyl)₃ was identified as optimal for the reaction of an amine with 4-bromoanisole, demonstrating the ligand's direct impact on product ratios and yield. nih.gov The use of specific phosphine ligands can also control regioselectivity in reactions such as the hydrostannation of alkynes. researchgate.net

Pincer Ligands: Pincer complexes are a class of ligands known for their high thermal stability and resistance to decomposition. acs.org These tridentate ligands bind to the metal center in a meridional fashion, creating a rigid and well-defined coordination environment. scielo.org.mxmdpi.com This rigidity can prevent undesirable side reactions and lead to highly selective transformations. acs.org The strong sigma metal-carbon bond in many pincer complexes contributes to their stability. scielo.org.mx While specific applications of pincer ligands with this compound are not extensively documented, their known effectiveness in Suzuki-Miyaura and Heck reactions with other aryl halides suggests their potential for high turnover numbers and yields in reactions with this substrate. scielo.org.mx The modular nature of pincer ligands allows for fine-tuning of the catalyst's electronic and steric properties to achieve desired reactivity. acs.org

| Ligand Type | General Role in Palladium Catalysis | Potential Impact on Reactions with this compound |

| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Stabilize the Pd(0) state, influence the rate of oxidative addition and reductive elimination. | Bulky, electron-rich phosphines could increase reaction rates and yields in cross-coupling reactions. |

| Bidentate Phosphines (e.g., dppe) | Form stable chelate complexes, can influence selectivity. | May enhance catalyst stability and control product distribution in complex transformations. |

| Pincer Ligands (e.g., PCP, NCN) | Provide high thermal stability and catalyst durability, leading to high turnover numbers. | Could enable highly efficient and selective cross-coupling under demanding reaction conditions. |

Optimizing reaction conditions, including catalyst loading, is essential for achieving efficient and cost-effective chemical processes. numberanalytics.com For palladium-catalyzed reactions, minimizing the amount of the expensive metal catalyst without compromising yield and reaction time is a key goal.

In Suzuki-Miyaura reactions of aryl bromides, catalyst loading can significantly impact conversion rates. Studies on the coupling of 4-bromoacetophenone and 4-bromoanisole have shown that catalyst loadings can be reduced to as low as 0.25 mol% while maintaining high product conversion. mdpi.comikm.org.my Further optimization often involves screening different bases, solvents, and temperatures. For example, in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a systematic investigation revealed that the choice of base (e.g., Na₂CO₃, K₂CO₃) and temperature substantially affects the reaction yield. mdpi.com The optimal conditions often represent a balance between reaction rate, catalyst stability, and suppression of side reactions. numberanalytics.com

| Parameter | Effect on Reaction | Example with Similar Substrates |

| Catalyst Loading | Affects reaction rate and cost. Lower loading is economically favorable but may require longer reaction times or higher temperatures. | For 4-bromoacetophenone, lowering catalyst loading from 1.0 mmol% to 0.25 mmol% still resulted in high conversion. ikm.org.my |

| Base | Activates the organoboron species in Suzuki coupling and influences the overall reaction rate. | In the coupling of 4-bromoanisole, various inorganic bases like Na₂CO₃ and K₂CO₃ provided good to excellent yields (92-95%). mdpi.com |

| Temperature | Increases reaction rates but can also lead to catalyst decomposition or increased side products. | Yields for the Suzuki coupling of 4-bromoanisole significantly increased when the temperature was raised from 30 °C to 60 °C. mdpi.com |

| Solvent | Affects solubility of reactants and catalyst, and can influence the reaction pathway. | Dioxane and methanol (B129727)/water mixtures are commonly used for Suzuki reactions of aryl bromides. academie-sciences.frresearchgate.net |

Palladium catalysts can be classified as either homogeneous or heterogeneous. qualitas1998.net Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the accessibility of the catalytic sites. researchgate.net However, their separation from the product and reuse can be challenging and costly. qualitas1998.net

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are easily separated by filtration and can often be reused, which is advantageous for industrial processes. nih.gov Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst. qualitas1998.net However, heterogeneous catalysts can suffer from lower activity compared to their homogeneous counterparts and issues with metal leaching into the reaction mixture. qualitas1998.netnih.gov In some cases, solid-supported catalysts act as reservoirs, releasing soluble palladium species that are the true catalytically active agents. qualitas1998.net The development of single-atom heterogeneous palladium catalysts on supports like graphitic carbon nitride aims to combine the high selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones. nih.gov

Nickel-Catalyzed Transformations

Nickel, being more abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing cross-coupling and C-H functionalization reactions. rsc.org Nickel catalysts exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium. escholarship.org

Nickel-catalyzed C-H functionalization is a powerful tool for directly converting inert C-H bonds into valuable chemical bonds, enhancing atom and step economy. rsc.orgnih.gov These reactions often proceed through different mechanistic pathways than those observed with palladium. The catalytic cycles can involve various nickel oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV). jepss.in